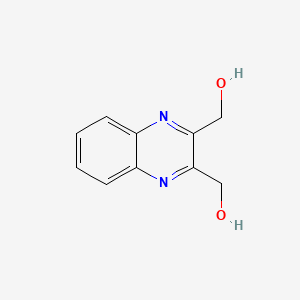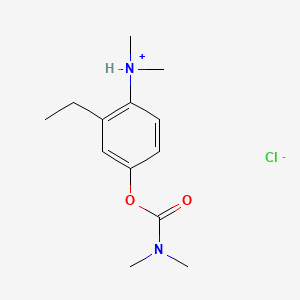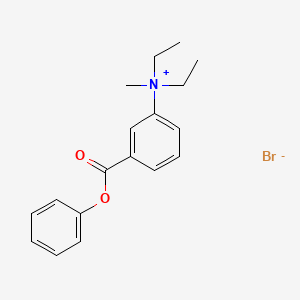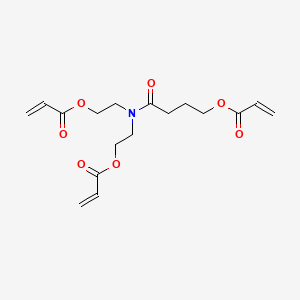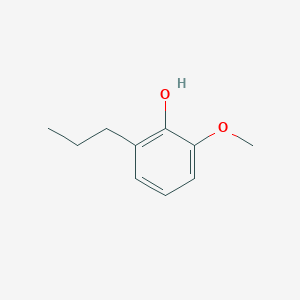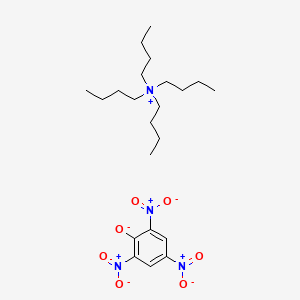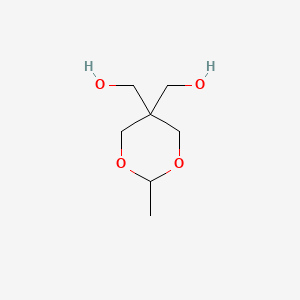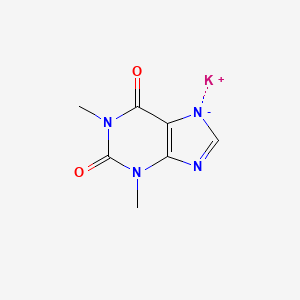
(Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride is a complex organic compound with a unique structure that includes an oxazole ring, a long aliphatic chain, and a hydrofluoride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride typically involves multiple steps. The initial step often includes the formation of the oxazole ring through a cyclization reaction. This is followed by the introduction of the aliphatic chain via a substitution reaction. The final step involves the addition of the hydrofluoride group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the aliphatic chain or the oxazole ring.
Substitution: Substitution reactions can introduce new groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or other functional groups.
Applications De Recherche Scientifique
(Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, altering their activity. The long aliphatic chain may facilitate the compound’s incorporation into lipid membranes, affecting cellular processes. The hydrofluoride group can participate in hydrogen bonding, influencing the compound’s overall stability and reactivity.
Propriétés
Numéro CAS |
68298-86-2 |
|---|---|
Formule moléculaire |
C23H44FNO2 |
Poids moléculaire |
385.6 g/mol |
Nom IUPAC |
[4-methyl-2-[(Z)-octadec-9-enyl]-5H-1,3-oxazol-4-yl]methanol;hydrofluoride |
InChI |
InChI=1S/C23H43NO2.FH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-24-23(2,20-25)21-26-22;/h10-11,25H,3-9,12-21H2,1-2H3;1H/b11-10-; |
Clé InChI |
WQMOAMFHAPFUDC-GMFCBQQYSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCC1=NC(CO1)(C)CO.F |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCC1=NC(CO1)(C)CO.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


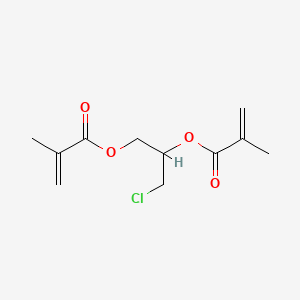
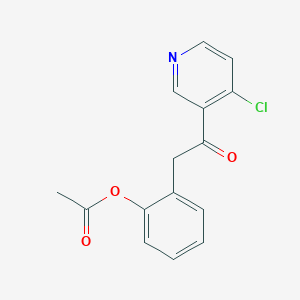
![magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)
